![molecular formula C14H21N B2605989 2-Ethyl-2-phenethylpyrrolidine CAS No. 1528651-38-8](/img/structure/B2605989.png)
2-Ethyl-2-phenethylpyrrolidine
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Overview
Description
2-Ethyl-2-phenethylpyrrolidine is a chemical compound. It is an analogue of 2-phenylethylamine where the amine has been replaced by a pyrrolidine ring . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular formula of 2-Ethyl-2-phenethylpyrrolidine is C14H21N. The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Organic Synthesis
One application of related chemistry involves the synthesis of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation. This process employs ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon to undergo annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. The reaction exhibits excellent yields and complete regioselectivity, showcasing the potential of employing related pyrrolidine derivatives in complex organic syntheses (Zhu, Lan, & Kwon, 2003).
Solar Cell Technology
In solar cell technology, the addition of single and binary additives to a mixed solvent, including derivatives related to pyrrolidine, has been investigated for dye-sensitized TiO2 solar cells (DSSCs). This research indicates that such additives can significantly enhance cell performance, offering a promising avenue for improving the efficiency and stability of DSSCs under various temperatures (Lee et al., 2010).
Catalysis
In the realm of catalysis, (imido)vanadium(V) complexes featuring (2-anilidomethyl)pyrrolidine ligands have shown remarkable catalytic activities for ethylene dimerization. These complexes can afford 1-butene exclusively with high selectivity and productivity, demonstrating the critical role of pyrrolidine derivatives in enhancing the efficiency of catalytic processes (Zhang & Nomura, 2010).
Luminescent Materials
Pyrrolidine derivatives have been utilized in the synthesis of luminescent materials. For instance, cadmium(II) complexes with bis(iminoalkyl)pyrrolidine have been synthesized and characterized for their luminescent properties. These complexes exhibit fluorescence at room temperature in solution and the solid state, suggesting applications in optical materials and sensing technologies (Fan et al., 2004).
Future Directions
Pyrrolidine compounds, including 2-Ethyl-2-phenethylpyrrolidine, have potential for further exploration in drug discovery due to their versatile structures and wide range of biological activities . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
Compounds similar to “2-Ethyl-2-phenethylpyrrolidine”, such as 1-(2-Phenylethyl)pyrrolidine (PEP), are analogues of 2-phenylethylamine where the amine has been replaced by a pyrrolidine ring . These compounds often serve as the base chemical structure for a series of stimulant drugs .
Biochemical Pathways
Similar compounds often affect neurotransmitter systems, particularly those involving dopamine and norepinephrine .
Pharmacokinetics
Similar compounds often have good bioavailability and are metabolized by the liver .
Result of Action
Similar compounds often have stimulant effects, potentially increasing alertness, attention, and energy .
Action Environment
Factors such as ph, temperature, and the presence of other substances can often influence the action of similar compounds .
properties
IUPAC Name |
2-ethyl-2-(2-phenylethyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-2-14(10-6-12-15-14)11-9-13-7-4-3-5-8-13/h3-5,7-8,15H,2,6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXFQXXBIUWPQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-2-(2-phenylethyl)pyrrolidine |
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